molecular formula C22H28FN3O5S B11130371 2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide

2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B11130371
M. Wt: 465.5 g/mol
InChI Key: CIBQHAAVABVXGH-UHFFFAOYSA-N
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Description

2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of fluorophenyl, sulfamoyl, methylphenoxy, and morpholinyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Fluorophenyl Sulfamoyl Intermediate: This step involves the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorophenylsulfonamide.

    Coupling with Methylphenoxy Acetate: The intermediate is then reacted with 2-methylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester.

    Introduction of the Morpholinyl Group: The ester is then reacted with 3-(morpholin-4-yl)propylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and morpholinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl and morpholinyl derivatives.

Scientific Research Applications

2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide imparts unique chemical properties, such as increased stability and specific biological activity. This makes it distinct from its chlorophenyl, bromophenyl, and methylphenyl analogs.

Properties

Molecular Formula

C22H28FN3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

2-[4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C22H28FN3O5S/c1-17-15-20(32(28,29)25-19-5-3-18(23)4-6-19)7-8-21(17)31-16-22(27)24-9-2-10-26-11-13-30-14-12-26/h3-8,15,25H,2,9-14,16H2,1H3,(H,24,27)

InChI Key

CIBQHAAVABVXGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OCC(=O)NCCCN3CCOCC3

Origin of Product

United States

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